Chromonar-d10 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromonar-d10 Hydrochloride is a synthetic compound that belongs to the class of chromone derivatives. It is a potent calcium channel blocker used primarily in the treatment of cardiovascular diseases. This compound is a labeled analogue of Chromonar Hydrochloride, which is known for its vasodilatory properties, particularly in coronary arteries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chromonar-d10 Hydrochloride involves the incorporation of deuterium atoms into the Chromonar Hydrochloride molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the chromone core structure.
Deuterium Labeling: Deuterium atoms are introduced into the molecule through specific reactions, often involving deuterated reagents.
Final Assembly: The labeled chromone derivative is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Chromonar-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromone derivatives, while reduction may produce reduced chromone derivatives .
Scientific Research Applications
Chromonar-d10 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in analytical method development and validation, particularly in the study of deuterium-labeled compounds.
Biology: The compound is used to study calcium channel blocking activity and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications in cardiovascular diseases.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Chromonar-d10 Hydrochloride exerts its effects primarily through the inhibition of phosphodiesterase, leading to the accumulation of cyclic adenosine monophosphate (cAMP) in cells. This results in the relaxation of smooth muscle cells in the coronary arteries, leading to vasodilation and increased blood flow. The compound also blocks calcium channels, further contributing to its vasodilatory effects .
Comparison with Similar Compounds
Chromonar Hydrochloride: The non-labeled analogue with similar vasodilatory properties.
Carbocromen Hydrochloride: Another chromone derivative with similar pharmacological effects.
Cloricromene: A semi-synthetic coumarin derivative with anti-inflammatory and vasodilatory properties
Uniqueness: Chromonar-d10 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in analytical studies and as a reference standard. The deuterium atoms provide distinct mass spectrometric signatures, aiding in the precise quantification and analysis of the compound in various research applications .
Properties
IUPAC Name |
ethyl 2-[3-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5.ClH/c1-5-21(6-2)11-10-17-14(4)16-9-8-15(12-18(16)26-20(17)23)25-13-19(22)24-7-3;/h8-9,12H,5-7,10-11,13H2,1-4H3;1H/i1D3,2D3,5D2,6D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQIAZKOUOEHSA-OCNRKMBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C)C([2H])([2H])C([2H])([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.